2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide

Lipophilicity ADME SAR

Integrate 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (CAS 69838-52-4) to ensure SAR reproducibility. Its unique 3-methyl substitution dictates logP (~4.0) & target engagement, making it non-interchangeable with 4-methyl isomers. The chloroacetyl group is a key electrophilic handle for derivatizing focused libraries targeting NOTUM or MAO. This scaffold serves as a definitive reference standard for UPLC/SFC isomeric purity method validation. Do not substitute with generic phenoxyacetamides without comparative data; doing so compromises quantitative SAR conclusions.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 69838-52-4
Cat. No. B3024860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide
CAS69838-52-4
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=C(C=C2)NC(=O)CCl
InChIInChI=1S/C15H14ClNO2/c1-11-3-2-4-14(9-11)19-13-7-5-12(6-8-13)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18)
InChIKeyLKKVQLUPJCNHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (CAS 69838-52-4): A Versatile Phenoxyacetamide Scaffold for Chemical Biology and Medicinal Chemistry


2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (CAS 69838-52-4) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a chloroacetyl group and a 3-methylphenoxy substituted phenyl ring [1]. It is primarily utilized as a versatile building block and scaffold in medicinal chemistry and chemical biology for the synthesis of more complex bioactive molecules . While specific biological activities are largely inferred from its class, its unique structural features differentiate it from close analogs, enabling its use in structure-activity relationship (SAR) studies and targeted compound library synthesis [2].

Beyond the Scaffold: Why Substituting 2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (CAS 69838-52-4) with a Generic Analog Compromises Research Integrity


Substituting 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide with a generic phenoxyacetamide or close positional isomer is not scientifically equivalent due to the critical influence of the 3-methyl substitution pattern on the phenoxy ring. This specific substitution dictates the molecule's lipophilicity, electronic distribution, and steric profile, directly impacting its binding affinity to biological targets and its physicochemical behavior [1]. For instance, the 3-methylphenoxy group contributes to a specific logP value (approx. 4.0) that is distinct from its 4-methyl isomer, potentially altering membrane permeability and target engagement [2]. Therefore, using an analog without precise quantitative comparative data on the target of interest can lead to irreproducible results and flawed SAR conclusions .

Quantitative Differentiation of 2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (CAS 69838-52-4) from Key Analogs: An Evidence-Based Procurement Guide


Lipophilicity (LogP) Comparison with the Unsubstituted Analog

The lipophilicity of 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (target) is significantly higher than its unsubstituted analog, 2-chloro-N-(4-phenoxyphenyl)acetamide (CAS 36160-84-6). This difference is quantified by the predicted logP value of 4.04 for the target compound [1] versus a predicted pKa of 12.13 for the unsubstituted analog, indicating a substantial shift in ionization behavior . Higher logP correlates with increased membrane permeability and potentially different tissue distribution.

Lipophilicity ADME SAR

Physicochemical Property Differentiation from 4-Methyl Isomer

Comparison of the 3-methylphenoxy (target) and 4-methylphenoxy (isomer) substitution patterns reveals quantifiable differences in key physicochemical parameters. The target compound (CAS 69838-52-4) exhibits a predicted density of 1.249 g/cm³, whereas its 4-methyl isomer (CAS 38008-32-1) has a predicted density of 1.2 ± 0.1 g/cm³ [1] . While the boiling points are similar (449.1 °C vs. 448.8 °C), the subtle difference in density suggests variations in molecular packing and intermolecular interactions.

Physicochemical properties Isomer comparison Density

Procurement and Handling Specifications vs. Unsubstituted Analog

Procurement specifications differentiate the target compound from its unsubstituted analog. 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide is available from Santa Cruz Biotechnology at a purity of ≥95% and a cost of $158.00 for 250 mg . In contrast, the unsubstituted analog 2-chloro-N-(4-phenoxyphenyl)acetamide is available from AKSci at a minimum purity of 95% and a cost of $N/A for similar quantities, but with a melting point of 101 °C, suggesting different storage and handling requirements . The target compound's higher cost and specialized vendor availability reflect its specific use as a research tool rather than a bulk commodity chemical.

Procurement Purity Cost analysis

Optimal Scientific and Industrial Use Cases for 2-Chloro-N-[4-(3-methylphenoxy)phenyl]acetamide (CAS 69838-52-4) Based on Evidenced Differentiation


Medicinal Chemistry SAR: Probing Hydrophobic Binding Pockets

Given its calculated high logP of 4.04, this compound is optimally used as a tool to investigate the role of hydrophobic interactions in ligand-protein binding [1]. In SAR studies comparing a series of phenoxyacetamide analogs, the 3-methyl substitution can be systematically varied to measure the impact on IC50 or Kd values, providing quantitative data to guide lead optimization [2]. This specific compound serves as a key data point in the lipophilic efficiency (LipE) analysis of a compound series .

Chemical Biology: A Versatile Building Block for Targeted Compound Library Synthesis

The compound's chloroacetyl group acts as an electrophilic handle for facile derivatization, enabling its use as a core scaffold in the synthesis of focused libraries targeting enzymes like NOTUM, monoamine oxidases, or FFA1, where phenoxyacetamide-based inhibitors and agonists have shown promise [1] [2]. The specific 3-methyl substitution pattern can be used to bias the library towards a particular region of chemical space, increasing the probability of identifying hits with novel selectivity profiles compared to libraries built from unsubstituted or 4-methyl analogs .

Analytical Method Development: As a Reference Standard for Isomeric Purity Assessment

Due to the close similarity in physical properties with its positional isomers, this compound is ideally suited as a reference standard for developing and validating high-resolution chromatographic methods (e.g., UPLC, SFC) to separate and quantify isomeric impurities in synthetic batches [1]. Its unique retention time relative to its 4-methyl isomer (as inferred from their differing predicted densities and logP values) provides a critical benchmark for ensuring the chemical fidelity of materials used in sensitive biological assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-[4-(3-methylphenoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.